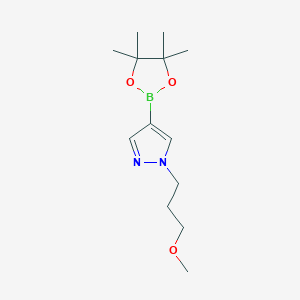
3-(Bromomethyl)-5-chlorobenzonitrile
Vue d'ensemble
Description
3-(Bromomethyl)-5-chlorobenzonitrile is an organic compound with the linear formula: BrCH2C6H4CN . It has a molecular weight of 196.04 . It’s used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)-5-chlorobenzonitrile consists of a benzene ring with a bromomethyl (BrCH2-) and a nitrile (CN) group attached to it . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Bromomethyl)-5-chlorobenzonitrile are not available, bromomethyl compounds are known to undergo various reactions. For instance, they can participate in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
3-(Bromomethyl)-5-chlorobenzonitrile is a solid at room temperature with a melting point of 93-96 °C . More specific physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
- 3-(Bromomethyl)-5-chlorobenzonitrile serves as an organic building block for the preparation of other compounds. It can be used to synthesize beta-substituted acrylates, which find applications in polymer chemistry, materials science, and drug discovery .
- Sensing applications can be either homogeneous assays or heterogeneous detection. Researchers have explored boronic acids for biosensing, protein manipulation, and separation technologies. They can be used at the interface of sensing materials or within bulk samples .
Organic Synthesis and Building Blocks
Boronic Acid Derivatives
Safety and Hazards
Mécanisme D'action
- The primary target of 3-(Bromomethyl)-5-chlorobenzonitrile is the protein Cereblon (CRBN) . CRBN is a key player in the mechanism of action for this compound.
Target of Action
Mode of Action
Propriétés
IUPAC Name |
3-(bromomethyl)-5-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITIYKYPUAHWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Cl)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289414 | |
| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021871-36-2 | |
| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)

![(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol](/img/structure/B3026517.png)







